molecular formula C10H6Cl3F3N2O B3042547 N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea CAS No. 646989-47-1

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B3042547
CAS RN: 646989-47-1
M. Wt: 333.5 g/mol
InChI Key: NOGGDVWWPSIVFP-UHFFFAOYSA-N
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Description

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus. Diuron is known for its long-lasting effects and low toxicity to humans and animals, which makes it an ideal herbicide for agricultural use.

Scientific Research Applications

Catalysis in Organic Chemistry

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea derivatives, specifically (thio)urea derivatives, play a crucial role as organocatalysts in organic chemistry. These derivatives are known for their ability to activate substrates and stabilize developing negative charges in transition states, particularly through double hydrogen bonding. This capability is significantly influential in promoting organic transformations and is widely utilized in H-bond catalysts. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is extensively used in various organic reactions due to its effective catalytic properties (Zhang, Bao, & Xing, 2014).

Synthesis of Key Intermediates in Pharmaceutical Development

These urea derivatives are instrumental in synthesizing key intermediates for antitumor agents. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a critical intermediate of the antitumor agent sorafenib, demonstrates the application of these compounds in drug development. This compound is synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, highlighting the practicality and efficiency of using such derivatives in pharmaceutical synthesis (Feng-mei & He-qin, 2009).

Development of New Urea-Based Compounds

Radiochemical Applications in Cancer Research

In cancer research, certain urea derivatives have been labeled for use in positron emission tomography (PET) imaging. For example, N-(2-{3-[3,5-Bis(trifluoromethyl)]phenylureido}ethyl)glycyrrhetinamide is a compound labeled with [(11)C]phosgene to potentially become a PET ligand for imaging proteasome and kinase in tumors. This illustrates the potential of these compounds in diagnostic imaging and targeted cancer therapy (Asakawa et al., 2012).

Plant Biology and Morphogenesis

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been identified as positive regulators in plant cell division and differentiation. Their cytokinin-like activity has made them valuable in in vitro plant morphogenesis studies. Recent research has further explored the structure-activity relationship of these compounds, leading to the identification of urea derivatives that specifically enhance adventitious root formation, offering new avenues in plant biology research (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(1,2,2-trichloroethenyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3F3N2O/c11-7(12)8(13)18-9(19)17-6-4-2-1-3-5(6)10(14,15)16/h1-4H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGDVWWPSIVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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